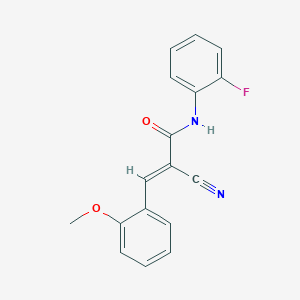

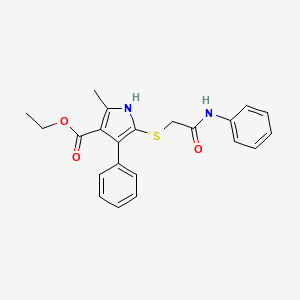

(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle formula, condensed formula, or using 3D models.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the products formed in the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications

Optical Properties and Mechano-responsive Behavior

The study of 3-aryl-2-cyano acrylamide derivatives, including compounds structurally related to "(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide," has shown interesting optical properties. These compounds exhibit distinct luminescence behavior based on their stacking modes, with some showing green luminescence that does not change upon grinding, while others display a red-shift in emission peaks upon mechanical treatment. This behavior is attributed to transformations between crystalline and amorphous phases, demonstrating potential applications in designing mechano-responsive materials (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Acrylamide derivatives have been investigated for their corrosion inhibition properties, particularly on copper surfaces in acidic solutions. Studies involving similar acrylamide derivatives have indicated their effectiveness as corrosion inhibitors, which can be attributed to chemical adsorption mechanisms. These findings suggest that "(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide" and its derivatives could be explored for protective applications in metal surfaces exposed to corrosive environments (Ahmed Abu-Rayyan et al., 2022).

Synthesis of Fluorinated Heterocyclic Compounds

Research on the synthesis of fluorinated heterocyclic compounds using 2-fluoroacrylic building blocks, closely related to the compound , highlights the versatility of these compounds in organic synthesis. These studies show how variations in the synthesis conditions and starting materials can yield a range of fluorinated pyrazolones, pyrimidines, coumarines, and benzothiopyranones, indicating potential applications in pharmaceuticals and materials science (G. Shi, Qian Wang, M. Schlosser, 1996).

Molecular Rearrangements and Synthesis Pathways

The capacity for engaging in complex molecular rearrangements makes acrylamide derivatives valuable in synthetic organic chemistry. Such rearrangements enable the creation of novel molecular structures, potentially leading to new materials or active pharmaceutical ingredients. The study of these processes contributes to our understanding of chemical reactivity and synthesis strategy optimization (Masataka Yokoyama et al., 1985).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.

Future Directions

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.

Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. If you have any other questions or need information on a different topic, feel free to ask!

properties

IUPAC Name |

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-22-16-9-5-2-6-12(16)10-13(11-19)17(21)20-15-8-4-3-7-14(15)18/h2-10H,1H3,(H,20,21)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGAILWXOGMRGN-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2564759.png)

![N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2564764.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)

![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)